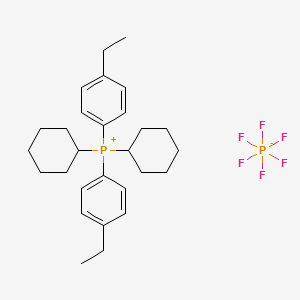
Dicyclohexylbis(4-ethylphenyl)phosphoniumhexafluorophosphate(V)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dicyclohexylbis(4-ethylphenyl)phosphoniumhexafluorophosphate(V) is a phosphonium salt that has garnered interest in various fields of chemistry and industry due to its unique structural and chemical properties. This compound is characterized by the presence of two cyclohexyl groups and two 4-ethylphenyl groups attached to a phosphonium center, with hexafluorophosphate as the counterion.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexylbis(4-ethylphenyl)phosphoniumhexafluorophosphate(V) typically involves the reaction of dicyclohexylphosphine with 4-ethylphenyl halides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The resulting phosphonium salt is then treated with hexafluorophosphoric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
Dicyclohexylbis(4-ethylphenyl)phosphoniumhexafluorophosphate(V) undergoes various chemical reactions, including:
Oxidation: The phosphonium center can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium salt back to its corresponding phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hexafluorophosphate ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, cyanides, and thiolates can be used under mild to moderate conditions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphonium salts, depending on the specific reaction conditions and reagents used.
科学研究应用
Dicyclohexylbis(4-ethylphenyl)phosphoniumhexafluorophosphate(V) has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in various catalytic processes, including Suzuki-Miyaura coupling reactions.
Biology: The compound is explored for its potential in biochemical assays and as a probe for studying phosphonium ion interactions.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry: It is used in the synthesis of specialty chemicals and materials, particularly in the development of advanced polymers and coatings.
作用机制
The mechanism by which Dicyclohexylbis(4-ethylphenyl)phosphoniumhexafluorophosphate(V) exerts its effects involves the interaction of the phosphonium center with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its ability to form stable complexes with metals and other ions makes it a valuable tool in catalysis and material science.
相似化合物的比较
Similar Compounds
Dicyclohexylphenylphosphine: Similar in structure but lacks the 4-ethylphenyl groups.
Triphenylphosphine: Contains three phenyl groups instead of cyclohexyl and 4-ethylphenyl groups.
Tetraphenylphosphonium chloride: Contains four phenyl groups and a chloride counterion.
Uniqueness
Dicyclohexylbis(4-ethylphenyl)phosphoniumhexafluorophosphate(V) is unique due to its specific combination of cyclohexyl and 4-ethylphenyl groups, which impart distinct steric and electronic properties. This makes it particularly effective in certain catalytic and synthetic applications where other phosphonium salts may not perform as well.
属性
分子式 |
C28H40F6P2 |
|---|---|
分子量 |
552.6 g/mol |
IUPAC 名称 |
dicyclohexyl-bis(4-ethylphenyl)phosphanium;hexafluorophosphate |
InChI |
InChI=1S/C28H40P.F6P/c1-3-23-15-19-27(20-16-23)29(25-11-7-5-8-12-25,26-13-9-6-10-14-26)28-21-17-24(4-2)18-22-28;1-7(2,3,4,5)6/h15-22,25-26H,3-14H2,1-2H3;/q+1;-1 |
InChI 键 |
MYJIRWLDDYZDFI-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(C=C1)[P+](C2CCCCC2)(C3CCCCC3)C4=CC=C(C=C4)CC.F[P-](F)(F)(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


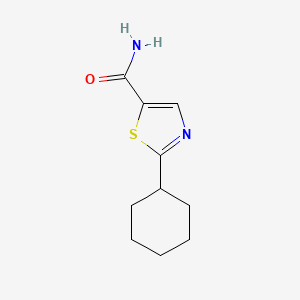
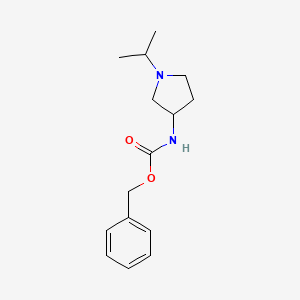


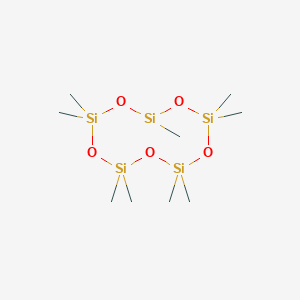
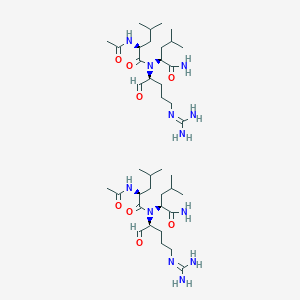

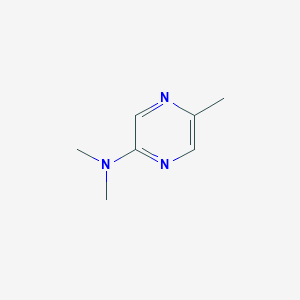
![Alanine,N-[(4-fluorophenyl)sulfonyl]-2-methyl-,methylester](/img/structure/B13152394.png)
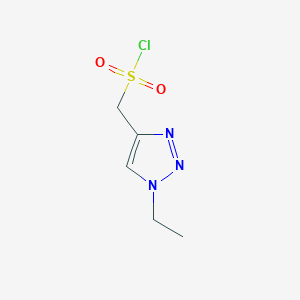

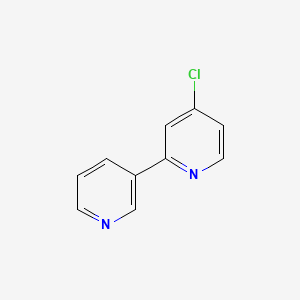
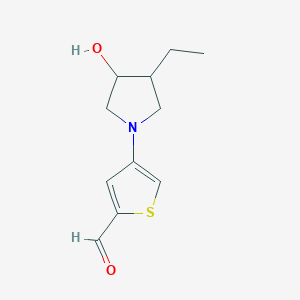
![1-(4-Nitrophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13152407.png)
